N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFSFVBUACJMT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound can be dissected into three primary subunits:
- 1,2,4-Triazine core with 3-benzylsulfanyl and 6-methyl substituents.
- Vinyl bridge connecting the triazine to the aniline moiety.
- 3-(Trifluoromethyl)aniline as the aromatic amine component.
Retrosynthetic pathways prioritize sequential functionalization of the triazine ring, followed by vinyl linkage formation and final aniline coupling. This approach minimizes steric hindrance and maximizes regioselectivity.
Synthesis of the 1,2,4-Triazine Core
Triazine Ring Construction
The 1,2,4-triazine scaffold is typically synthesized via cyclocondensation of amidrazones with α-keto acids or through [4+2] cycloadditions. For example, reacting methyl hydrazinecarboxylate with acetylacetone under acidic conditions yields 3,5-diketo-6-methyl-1,2,4-triazine, which undergoes halogenation to introduce reactive sites.
Halogenation for Subsequent Functionalization
Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C converts ketone groups to chlorides, producing 3,5-dichloro-6-methyl-1,2,4-triazine. This intermediate serves as a versatile precursor for nucleophilic substitutions.
Introduction of the Benzylsulfanyl Group
The 3-chloro position undergoes nucleophilic displacement with benzylthiol (BnSH) in anhydrous tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as a base. Optimal conditions (0°C to room temperature, 12 h) achieve >90% conversion to 3-benzylsulfanyl-5-chloro-6-methyl-1,2,4-triazine.
Table 1: Optimization of Benzylsulfanyl Substitution
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 0 → 25 | 92 |
| NaH | DMF | 25 | 78 |
| K₂CO₃ | Acetone | 50 | 65 |
Vinyl Bridge Formation
Elimination Reactions for Vinyl Group Installation
The 5-chloro substituent on the triazine is replaced via base-induced elimination. Treating 3-benzylsulfanyl-5-chloro-6-methyl-1,2,4-triazine with potassium hydroxide (KOH) in ethanol at 60°C generates a vinyl intermediate through dehydrohalogenation.
Mechanistic Pathway:
$$
\text{Cl-Triazine} + \text{KOH} \rightarrow \text{Vinyl-Triazine} + \text{KCl} + \text{H}_2\text{O}
$$
This method parallels protocols for trifluoromethyl vinyl sulfide synthesis, where β-chloroethyl precursors eliminate HCl to form vinyl linkages.
Coupling with 3-(Trifluoromethyl)aniline
Nucleophilic Aromatic Substitution
The vinyl-triazine intermediate reacts with 3-(trifluoromethyl)aniline in dimethylformamide (DMF) at 120°C, facilitated by cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds via Michael addition, with the aniline’s amine group attacking the electron-deficient vinyl carbon.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 120 | 24 | 85 |
| K₂CO₃ | DMSO | 100 | 48 | 72 |
| Et₃N | THF | 80 | 72 | 58 |
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) confirm >99% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl (thioether) group undergoes oxidation to form sulfoxide or sulfone derivatives. Reaction conditions and outcomes depend on the oxidizing agent:
For example, oxidation with mCPBA in dichloromethane at 0°C selectively produces sulfoxide intermediates, while stronger agents like KMnO₄ yield sulfones .
Reduction Reactions
The vinyl group and triazine core are susceptible to reduction:
-
Vinyl Group Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding saturated derivatives. This reaction proceeds quantitatively in ethanol at 25°C . -
Triazine Ring Reduction :
Using LiAlH₄ in tetrahydrofuran (THF) under reflux partially reduces the triazine ring to a dihydrotriazine structure, though this pathway is less common .
Substitution Reactions
The benzylsulfanyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-deficient triazine ring:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | DMF, 80°C | 3-Amino-6-methyl-1,2,4-triazin-5-yl derivatives | 40–60% | |
| Thiols | K₂CO₃, DMSO, RT | Thioether-modified triazines | 55–70% |
For instance, treatment with methylamine in dimethylformamide (DMF) replaces the benzylsulfanyl group with an amine moiety .
Cross-Coupling Reactions
The vinyl-triazine motif facilitates palladium-catalyzed couplings:
-
Suzuki Coupling :
Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C generates biaryl derivatives . -
Heck Coupling :
Alkenes or alkynes couple with the vinyl group under Pd(OAc)₂ catalysis, forming extended π-conjugated systems .
Functionalization of the Aniline Moiety
The 3-(trifluoromethyl)aniline group undergoes electrophilic aromatic substitution (EAS) and acylation:
-
Acylation :
Reacting with glutaric anhydride in benzene under reflux forms imide derivatives (e.g., 5-((2,6-dichloro-4-(trifluoromethyl)phenyl)amino)-5-oxopentanoic acid) . -
Diazotization :
Treatment with NaNO₂/HCl at 0°C generates diazonium salts, which couple with phenols to form azo dyes .
Cyclization Reactions
Under acidic conditions, the compound undergoes intramolecular cyclization. For example, using acetyl chloride in benzene at reflux forms pyrrolidine-2,5-dione derivatives .
Photocatalytic Modifications
Recent studies highlight metallaphotocatalytic methods for introducing trifluoromethyl groups. Using Ir/Ni dual catalysis, the compound participates in triple couplings to generate N-trifluoroalkyl anilines with adamantyl or fluoroalkene substituents .
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has shown promise in the following areas:
- Antimicrobial Activity : Compounds containing triazine rings have been investigated for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance activity against various pathogens due to its ability to disrupt microbial cell membranes .
- Anticonvulsant Activity : Research indicates that similar compounds exhibit anticonvulsant properties by modulating sodium channels. The trifluoromethyl group can influence the lipophilicity and bioavailability of the compound, potentially improving its pharmacological profile .
Agricultural Applications
The compound's structure suggests potential utility in agrochemicals:
- Herbicides and Pesticides : Triazine derivatives are widely recognized for their herbicidal properties. The incorporation of specific functional groups can enhance selectivity and efficacy against target weeds while minimizing environmental impact .
Materials Science Applications
This compound can also play a role in materials science:
- Polymer Chemistry : The vinyl group allows for polymerization reactions, leading to novel materials with tailored properties for applications in coatings, adhesives, and composites. The unique chemical structure may impart desirable mechanical and thermal properties to the resulting polymers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of triazine derivatives against several bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that this compound could be a candidate for further development in this area .
Case Study 2: Anticonvulsant Activity Assessment
In a pharmacological study assessing various substituted anilines for anticonvulsant activity, compounds structurally related to this compound demonstrated promising results in reducing seizure frequency in animal models. This highlights the potential therapeutic uses of such compounds in treating epilepsy .
Biological Activity
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound with a unique structure that has garnered interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H17FN4S
- Molecular Weight : 352.43 g/mol
- CAS Number : 477866-51-6
- Physical Properties :
- Boiling Point: 560.0 ± 60.0 °C (Predicted)
- Density: 1.29 ± 0.1 g/cm³ (Predicted)
- pKa: 1.11 ± 0.63 (Predicted)
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : This involves the reaction of cyanuric chloride with methylamine and aniline derivatives.
- Introduction of Benzylsulfanyl Group : A nucleophilic substitution reaction introduces the benzylsulfanyl moiety at the triazine core.
- Vinyl Group Incorporation : The vinyl group is added through standard organic synthesis techniques.
- Final Assembly : The trifluoromethyl aniline moiety is introduced using aromatic substitution reactions.
Anticancer Activity
Recent studies have shown that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compounds structurally related to this compound have demonstrated IC50 values in the low nanomolar range against HeLa cells and other cancer lines such as A549 and MDA-MB-231 .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways via mitochondrial mechanisms, as evidenced by increased phosphatidylserine exposure in treated cells .
Case Studies
A notable study evaluated the biological effects of related triazine derivatives on cancer cell lines:
- Study Findings :
- Compounds with a similar structure to this compound showed potent cytotoxicity with IC50 values ranging from 60 nM to over 100 nM across different cell lines.
- The most active compounds induced significant G2/M phase arrest in HeLa cells, correlating with their ability to disrupt microtubule dynamics .
Comparative Table of Biological Activity
| Compound Name | IC50 (nM) | Cancer Cell Lines | Mechanism of Action |
|---|---|---|---|
| Compound A | 60 | HeLa | Tubulin polymerization inhibition |
| Compound B | 83 | A549 | Apoptosis induction |
| N-(2-(3-Benzylsulfanyl)-6-methyl...) | 90 | MDA-MB-231 | Cell cycle arrest and apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazine ring and the aniline moiety. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Triazine Ring: Benzylsulfanyl vs. Methylsulfanyl (CAS 306980-30-3): Smaller than benzylsulfanyl, this group reduces steric hindrance, possibly improving solubility or reaction kinetics . Allylsulfanyl (CAS 477865-91-1): The allyl group’s unsaturated bond could enable conjugation or polymerization, making it useful in materials science .
Aniline Modifications: Trifluoromethyl (-CF₃): Present in the target compound and its 4-chloro analog, this group enhances lipophilicity and metabolic resistance, a common feature in agrochemicals . Fluorobenzyl Hydroxylamine (CAS 477866-63-0): The hydroxylamine linker and fluorine atom may facilitate chelation or sensing applications, as seen in triazine-based ionophores .
Molecular Weight Trends :
- The allylsulfanyl derivative (298.41 g/mol) is lighter than fluorobenzyl-hydroxylamine analogs (382.46 g/mol), reflecting differences in substituent complexity .
Research Implications and Gaps
- Data Limitations : Molecular formulas, purity, and mechanistic studies are absent in available sources, highlighting the need for further characterization .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can side reactions be minimized?
- Methodological Answer : The synthesis of this triazine-vinyl-aniline derivative likely involves coupling reactions such as Suzuki-Miyaura (for vinyl linkages) or nucleophilic substitution (for benzylsulfanyl groups). For example, benzylsulfanyl derivatives (e.g., benzyl thiols) can react with halogenated triazines under basic conditions . To mitigate side reactions (e.g., over-alkylation), use controlled stoichiometry (1:1 molar ratio) and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is advised to track intermediate formation.
Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm vinyl (δ 5–7 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected error < 2 ppm). For example, similar triazole derivatives in were validated using precise mass measurements .
Q. What are the critical stability considerations for this compound under laboratory storage?
- Methodological Answer :
- Temperature : Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays, and confirm stability via UV-Vis spectroscopy over 24 hours.
- Moisture Sensitivity : The trifluoromethyl group may hydrolyze under acidic/alkaline conditions; use desiccants (silica gel) in storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the triazine core in catalytic or binding studies?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (e.g., λmax ~300 nm for triazines).
- Docking Studies : For binding affinity predictions (e.g., enzyme targets), employ AutoDock Vina with triazine as a rigid scaffold. Validate with SPR or ITC assays.
Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Case Example : If NMR suggests a vinyl group (δ 6.2 ppm) but MS shows an unexpected mass, consider isotopic patterns (e.g., chlorine adducts) or degradation products.
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For MS discrepancies, rerun with alternative ionization (APCI instead of ESI) .
Q. How can researchers optimize reaction yields when introducing the trifluoromethyl-aniline moiety?
- Methodological Answer :
- Catalytic Systems : Screen Pd/Cu catalysts for Ullmann-type couplings. For example, CuI/1,10-phenanthroline in DMF at 110°C improves trifluoromethyl-aniline coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Yields >70% are achievable with DMSO due to better solubility of aromatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
